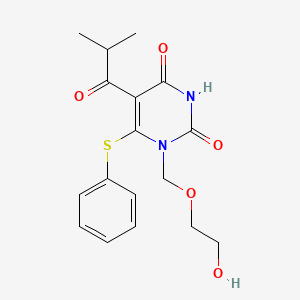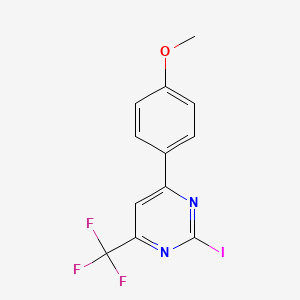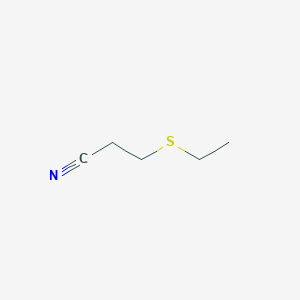![molecular formula C17H26ClN3O2 B12811929 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride](/img/structure/B12811929.png)
1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vildagliptin hydrochloride is an oral anti-hyperglycemic agent used in the management of type 2 diabetes mellitus. It belongs to the class of dipeptidyl peptidase-4 inhibitors, which work by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide, thereby enhancing their effects on insulin secretion and blood glucose regulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vildagliptin hydrochloride typically involves the reaction of L-proline with chloroacetyl chloride in the presence of a base, followed by the addition of 3-hydroxyadamantane-1-carboxylic acid. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures . The intermediate product is then subjected to further reactions, including hydrolysis and purification steps, to yield Vildagliptin hydrochloride.
Industrial Production Methods
Industrial production of Vildagliptin hydrochloride involves large-scale synthesis using similar reaction conditions as described above. The process includes steps such as sieving, mixing, dry granulation, and tabletting to produce the final pharmaceutical product .
Analyse Des Réactions Chimiques
Types of Reactions
Vildagliptin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Vildagliptin hydrochloride into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of Vildagliptin hydrochloride.
Applications De Recherche Scientifique
Vildagliptin hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of dipeptidyl peptidase-4 inhibitors and their chemical properties.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Extensively studied for its therapeutic potential in managing type 2 diabetes mellitus and its effects on blood glucose levels.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control
Mécanisme D'action
Vildagliptin hydrochloride exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. These hormones enhance insulin secretion from the beta cells of the pancreas and suppress glucagon release from the alpha cells, leading to improved glycemic control .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sitagliptin: Another dipeptidyl peptidase-4 inhibitor used in the management of type 2 diabetes mellitus.
Saxagliptin: A similar compound with a comparable mechanism of action.
Linagliptin: Another member of the dipeptidyl peptidase-4 inhibitor class.
Uniqueness of Vildagliptin Hydrochloride
Vildagliptin hydrochloride is unique in its specific chemical structure, which includes a cyanopyrrolidine moiety. This structure contributes to its selective inhibition of dipeptidyl peptidase-4 and its pharmacokinetic properties, such as bioavailability and half-life .
Propriétés
Formule moléculaire |
C17H26ClN3O2 |
|---|---|
Poids moléculaire |
339.9 g/mol |
Nom IUPAC |
1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C17H25N3O2.ClH/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16;/h12-14,19,22H,1-8,10-11H2;1H |
Clé InChI |
RZUUYWHYKBKAGN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















